molecular formula C14H11N3O4S B2734222 N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-60-9

N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2734222
M. Wt: 317.32
InChI Key: JWYBEWDLIGFPPQ-UHFFFAOYSA-N
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Description

Compounds with a 1,3-benzodioxol-5-yl group are often found in drugs and other substances. For example, N-Ethylpentylone, a substance that has been placed in Schedule I of the Controlled Substances Act , contains a 1,3-benzodioxol-5-yl group . Another compound, Eutylone, is a designer drug of the phenethylamine class .


Molecular Structure Analysis

The molecular structure of compounds with a 1,3-benzodioxol-5-yl group can vary greatly depending on the other groups present in the molecule. For example, the molecular formula of N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine is C12H17NO2 .


Chemical Reactions Analysis

The chemical reactions involving compounds with a 1,3-benzodioxol-5-yl group can be complex and varied. For example, N-Ethylpentylone and its isomers, salts, and salts of isomers have been placed in Schedule I of the Controlled Substances Act, indicating that they have a high potential for abuse .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine is a white powder .

Scientific Research Applications

Synthesis of Chemical Derivatives

The synthesis of novel chemical derivatives forms a significant portion of research related to thiazolo[3,2-a]pyrimidine compounds. Researchers have developed new routes to synthesize pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives. These syntheses involve condensation reactions and aim to explore the chemical diversity and potential applications of these compounds in various fields, including medicinal chemistry (Hassneen & Abdallah, 2003).

Potential Biological Activities

  • Anti-inflammatory and Analgesic Agents : Novel derivatives have been synthesized from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, indicating their potential use in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Activity : The synthesis of thiazolo and triazolo pyrimidines has been explored for their antimicrobial activity. For instance, 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated more activity against certain strains than reference drugs, showing potential as antimicrobial agents (Kolisnyk et al., 2015).

  • Anti-HIV Agents : Research into benzo[4,5]isothiazolo[2,3-a]pyrimidine scaffolds has identified compounds with significant activity against human immunodeficiency virus type 1 (HIV-1). These findings highlight the potential of thiazolopyrimidine derivatives in antiviral therapy (Okazaki et al., 2015).

  • Antiproliferative Agents : A series of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives showed potential as antiproliferative agents against different cancer cells, indicating their utility in cancer research and therapy (Huo et al., 2021).

Safety And Hazards

Compounds with a 1,3-benzodioxol-5-yl group can have various safety and hazard profiles. For instance, synthetic cathinones like Eutylone have been reported to cause a number of stimulant-like adverse effects including tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c18-12(9-6-15-14-17(13(9)19)3-4-22-14)16-8-1-2-10-11(5-8)21-7-20-10/h1-2,5-6H,3-4,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYBEWDLIGFPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide
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N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide
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N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide
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N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide
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N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide

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